molecular formula C18H22N4O2 B11666073 2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol

2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B11666073
M. Wt: 326.4 g/mol
InChI Key: RZEABXZSQWHLFK-XSFVSMFZSA-N
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Description

2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with the molecular formula C18H22N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol typically involves the reaction of 2-ethoxy-4-formylphenol with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products Formed

    Oxidation: Quinones, oxidized phenolic derivatives.

    Reduction: Reduced phenolic derivatives, alcohols.

    Substitution: Substituted phenolic derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is unique due to the presence of the pyridinyl and piperazinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s potential for various applications, making it a valuable molecule in scientific research and industrial applications .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-ethoxy-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C18H22N4O2/c1-2-24-17-13-15(6-7-16(17)23)14-20-22-11-9-21(10-12-22)18-5-3-4-8-19-18/h3-8,13-14,23H,2,9-12H2,1H3/b20-14+

InChI Key

RZEABXZSQWHLFK-XSFVSMFZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O

Origin of Product

United States

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